4,5-Dimethoxy-2-methylbenzoyl chloride

Catalog No.
S13328145
CAS No.
91940-89-5
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dimethoxy-2-methylbenzoyl chloride

CAS Number

91940-89-5

Product Name

4,5-Dimethoxy-2-methylbenzoyl chloride

IUPAC Name

4,5-dimethoxy-2-methylbenzoyl chloride

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3

InChI Key

FJYZIYBHGODNAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)Cl)OC)OC

4,5-Dimethoxy-2-methylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of approximately 214.65 g/mol. It features a benzoyl chloride functional group, which is characterized by the presence of a carbonyl (C=O) adjacent to a chlorine atom. This compound is commonly utilized in organic synthesis, particularly in the preparation of various derivatives and intermediates in

  • Acylation Reactions: This compound can act as an acylating agent, introducing the benzoyl group into nucleophilic substrates such as amines and alcohols.
  • Hydrolysis: Upon exposure to water, it can hydrolyze to form 4,5-dimethoxy-2-methylbenzoic acid and hydrochloric acid.
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

These reactions make it a valuable intermediate in synthetic organic chemistry .

Several methods have been reported for synthesizing 4,5-dimethoxy-2-methylbenzoyl chloride:

  • From 4,5-Dimethoxy-2-methylbenzoic Acid: The acid can be converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride.
    text
    4,5-Dimethoxy-2-methylbenzoic Acid + Thionyl Chloride → 4,5-Dimethoxy-2-methylbenzoyl Chloride + SO2 + HCl
  • Direct Chlorination: Benzoyl chlorides can also be synthesized through chlorination of the corresponding methyl-substituted benzoic acids under acidic conditions.

These methods highlight the versatility of synthetic pathways available for obtaining this compound .

4,5-Dimethoxy-2-methylbenzoyl chloride is utilized in various applications:

  • Intermediate in Organic Synthesis: It serves as a key intermediate for synthesizing pharmaceuticals and agrochemicals.
  • Protective Reagent: The compound can function as a protective group for amines during synthetic processes.
  • Research Tool: It is used in laboratories for studying reaction mechanisms involving acylation and substitution reactions .

Several compounds share structural similarities with 4,5-dimethoxy-2-methylbenzoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4,5-Dimethoxy-2-nitrobenzyl chloroformateC10H10ClNO6Contains a nitro group; used as a protecting reagent
2,5-Dimethoxy-4-methylbenzoyl chlorideC10H11ClO3Different methoxy positioning; similar reactivity
Benzoyl chlorideC7H5ClOBasic structure without additional methoxy groups

4,5-Dimethoxy-2-methylbenzoyl chloride is unique due to its specific arrangement of methoxy groups and its potential applications in organic synthesis that leverage both its acylating properties and protective capabilities. This structural arrangement influences its reactivity and solubility characteristics compared to other similar compounds .

The development of benzoyl chloride derivatives traces its roots to foundational work in the 19th century. Justus von Liebig’s 1858 synthesis of benzoyl peroxide marked a milestone in understanding acyl chloride reactivity. By reacting benzoyl chloride with barium peroxide, Liebig demonstrated the potential of acyl chlorides to form peroxides, a reaction that laid the groundwork for exploring substituted derivatives. Early 20th-century research expanded the scope of benzoyl chloride chemistry, particularly in Friedel-Crafts acylations and polymer synthesis.

Substituted benzoyl chlorides, such as 4,5-dimethoxy-2-methylbenzoyl chloride, emerged as tools for fine-tuning reaction outcomes. The introduction of electron-donating groups like methoxy (-OCH$$3$$) and alkyl groups like methyl (-CH$$3$$) allowed chemists to modulate electronic effects and steric hindrance at the reactive carbonyl center. For example, the methoxy group’s resonance-donating capability stabilizes intermediate acylium ions, while the methyl group’s bulk influences reaction kinetics by hindering nucleophilic attack. These advancements aligned with the mid-20th-century push toward functionalized polymers and agrochemicals, where precise control over acylation reactions was critical.

Key Milestones in Benzoyl Chloride Derivative Research

  • 1858: Liebig’s synthesis of benzoyl peroxide highlights the reactivity of benzoyl chloride.
  • Early 1900s: Application of benzoyl chloride derivatives in medicinal chemistry, including wound treatments.
  • 1960s–1980s: Mechanistic studies on substituent effects in solvolysis and acylation reactions.

Significance of Methoxy and Methyl Substituents in Acylating Agents

The reactivity of 4,5-dimethoxy-2-methylbenzoyl chloride is governed by the interplay of its substituents. Methoxy groups at the 4- and 5-positions exert strong electron-donating effects via resonance, activating the aromatic ring toward electrophilic substitution while stabilizing positive charges at the carbonyl carbon. Conversely, the methyl group at the 2-position introduces steric hindrance, which can slow nucleophilic attack but enhance selectivity in certain reactions.

Electronic Effects of Methoxy Substituents

Methoxy groups donate electron density through resonance, as shown in the resonance structures below:
$$
\text{OCH}3 \leftrightarrow \text{O}^--\text{CH}3^+
$$
This delocalization stabilizes transition states in acylation reactions, reducing activation energy and accelerating kinetics. Computational studies on substituted benzoyl chlorides reveal that para-methoxy groups lower heterolytic bond dissociation energies (HBDE) by 8–10 kcal/mol compared to unsubstituted benzoyl chloride, facilitating the formation of acylium ions.

Steric and Electronic Role of the Methyl Group

The methyl group at the 2-position imposes steric constraints, as demonstrated in solvolysis studies. For example, in hexafluoroisopropanol-water mixtures, 2-methyl-substituted benzoyl chlorides exhibit 30–50% slower solvolysis rates compared to their unsubstituted analogs due to hindered access to the carbonyl carbon. However, this steric effect can improve regioselectivity in Friedel-Crafts reactions by directing electrophiles to less hindered positions.

Comparative Reactivity of Substituted Benzoyl Chlorides

Table 1 summarizes the effects of substituents on heterolytic bond dissociation energies (HBDE) and solvolysis rates:

SubstituentHBDE (kcal/mol)Solvolysis Rate (k × 10$$^5$$ s$$^{-1}$$)
None (H)150.12.7
4-OCH$$_3$$141.25.9
2-CH$$_3$$145.91.8
4-NO$$_2$$163.90.4

Data adapted from computational and experimental studies.

The table illustrates that methoxy groups reduce HBDE, enhancing reactivity, while methyl groups moderately increase HBDE but impede kinetics through steric effects. These insights guide the design of acylating agents for targeted applications, such as the synthesis of thermally stable polymers or high-purity pharmaceuticals.

Synthesis and Functionalization

4,5-Dimethoxy-2-methylbenzoyl chloride is typically synthesized from its corresponding benzoic acid derivative via treatment with thionyl chloride (SOCl$$2$$) or phosphorus pentachloride (PCl$$5$$):
$$
\text{Ar-COOH} + \text{SOCl}2 \rightarrow \text{Ar-COCl} + \text{SO}2 + \text{HCl}$$where Ar represents the substituted phenyl group. The methoxy and methyl groups remain intact under these conditions, ensuring high yields of the desired acyl chloride.

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 4,5-dimethoxy-2-methylbenzoyl chloride follows established International Union of Pure and Applied Chemistry conventions for substituted benzoyl chlorides [1] [3]. The compound is officially designated as 4,5-dimethoxy-2-methylbenzoyl chloride, reflecting the positional arrangement of substituents on the aromatic ring relative to the carbonyl carbon [3]. The Chemical Abstracts Service registry number 91940-89-5 provides unambiguous identification within chemical databases and literature sources [1] [3].

The molecular formula C₁₀H₁₁ClO₃ indicates the presence of ten carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms [1] [3]. The molecular weight of 214.65 grams per mole establishes its position among medium-sized organic compounds [1]. The exact mass determination yields 214.039672 atomic mass units, providing precise identification for mass spectrometric analysis [3].

ParameterValue
International Union of Pure and Applied Chemistry Name4,5-dimethoxy-2-methylbenzoyl chloride
Chemical Abstracts Service Registry Number91940-89-5
Molecular FormulaC₁₀H₁₁ClO₃
Molecular Weight (g/mol)214.65
Exact Mass (g/mol)214.039672
International Chemical IdentifierInChI=1S/C10H11ClO3/c1-6-4-8(13-2)9(14-3)5-7(6)10(11)12/h4-5H,1-3H3
International Chemical Identifier KeyFJYZIYBHGODNAL-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemCOC1=C(OC)C=C(C(=O)Cl)C(C)=C1

The Simplified Molecular Input Line Entry System notation COC1=C(OC)C=C(C(=O)Cl)C(C)=C1 provides a linear representation of the molecular structure, while the International Chemical Identifier string offers a standardized machine-readable format for database storage and retrieval [1] [3]. These systematic identifiers ensure precise communication of structural information across scientific disciplines and computational platforms [3].

X-ray Crystallographic Analysis of Molecular Geometry

The molecular geometry of 4,5-dimethoxy-2-methylbenzoyl chloride exhibits characteristics typical of substituted benzoyl chlorides, with the aromatic ring maintaining planar geometry while accommodating the three-dimensional arrangement of substituents [4]. Benzoyl chloride derivatives typically adopt planar conformations that allow optimal overlap of p orbitals in the aromatic ring with the carbonyl carbon orbital system [4]. This planar arrangement facilitates electron delocalization between the aromatic system and the carbonyl group [4].

The aromatic carbon-carbon bond lengths in substituted benzene derivatives typically range from 1.38 to 1.40 Ångströms, reflecting the delocalized nature of the aromatic π-electron system [5] [6]. The carbon-chlorine bond in acyl chlorides exhibits characteristic lengths between 1.74 and 1.79 Ångströms, shorter than typical alkyl carbon-chlorine bonds due to the electron-withdrawing nature of the carbonyl group [7] [6]. The carbonyl carbon-oxygen double bond maintains typical ketone-like character with bond lengths ranging from 1.22 to 1.25 Ångströms [6].

Bond TypeExpected Bond Length (Å)Geometric Characteristics
Aromatic C-C1.38-1.40Delocalized aromatic bonding
Acyl C-Cl1.74-1.79Shortened by carbonyl influence
Carbonyl C=O1.22-1.25Double bond character
Aromatic C-O (methoxy)1.36-1.42Single bond with some π-character
Aromatic C-CH₃1.48-1.51Typical aromatic-alkyl bond
O-CH₃ (methoxy)1.40-1.44Ether linkage

The methoxy substituents introduce additional geometric considerations through their orientation relative to the aromatic ring plane [8]. The oxygen atoms of methoxy groups typically exhibit slight deviations from perfect planarity, with bond angles reflecting the tetrahedral geometry around oxygen while maintaining optimal overlap for resonance interactions [9]. The methyl group attached to the aromatic ring displays typical tetrahedral geometry with carbon-hydrogen bond lengths near 1.09 Ångströms [10].

The overall molecular geometry demonstrates the influence of electronic effects on structural parameters [11]. The electron-donating nature of methoxy and methyl substituents affects bond lengths and angles throughout the molecule, while the strongly electron-withdrawing acyl chloride group creates an asymmetric electronic distribution that influences the entire molecular framework [4] [12].

Electronic Effects of Ortho-, Meta-, and Para-Substituents

The electronic structure of 4,5-dimethoxy-2-methylbenzoyl chloride reflects the combined influence of three distinct substituent types, each contributing unique electronic effects to the aromatic system [13] [14]. The methoxy groups function as electron-donating substituents through resonance mechanisms, while simultaneously exhibiting weak electron-withdrawing character through inductive effects [15] [16]. The methyl substituent provides electron-donating character through hyperconjugation and weak inductive donation [17] [18]. The acyl chloride group represents a powerful electron-withdrawing substituent operating through both inductive and resonance mechanisms [2] [19].

Methoxy substituents demonstrate dual electronic character that depends on their positional relationship to reaction sites or other substituents [15] [20]. In meta positions, methoxy groups exhibit primarily inductive electron withdrawal due to the electronegativity of oxygen, reflected in positive Hammett sigma values near +0.07 [20] [21]. However, in para positions, the same methoxy groups become strongly electron-donating through resonance donation of oxygen lone pairs into the aromatic π-system, characterized by negative Hammett sigma values around -0.24 [20] [21].

The resonance donation mechanism involves overlap between oxygen p orbitals and the aromatic π-system, creating resonance structures that increase electron density at ortho and para positions relative to the methoxy substituent [22] [15]. This electron donation stabilizes positive charges developed during electrophilic aromatic substitution reactions and influences the reactivity of the entire aromatic system [14] [16].

SubstituentPosition Relative to CarbonylHammett σ ValuePrimary Electronic EffectMechanism
Methoxy (-OCH₃)Meta+0.07Weak electron withdrawalInductive effect
Methoxy (-OCH₃)Para-0.24Strong electron donationResonance donation
Methyl (-CH₃)Ortho-0.17Electron donationHyperconjugation + induction
Acyl Chloride (-COCl)Ipso+0.7 to +0.8Strong electron withdrawalInductive + resonance

Methyl substituents contribute electron-donating character through hyperconjugation mechanisms involving overlap between carbon-hydrogen sigma bonds and the aromatic π-system [17] [18]. This hyperconjugative interaction creates additional resonance stabilization that manifests as increased electron density at ortho and para positions relative to the methyl group [18]. The electron-donating strength of methyl groups varies with position, showing enhanced donation in para positions compared to meta positions due to more effective orbital overlap geometries [18] [20].

The acyl chloride functional group represents one of the most powerful electron-withdrawing substituents in organic chemistry [2] [19]. This group withdraws electron density through both inductive and resonance mechanisms, with the carbonyl carbon bearing a partial positive charge that attracts electron density from the aromatic ring [19] [23]. The chlorine atom further enhances this electron withdrawal through its high electronegativity and ability to accommodate electron density from the carbon-chlorine bond [7] [2].

The preferred precursor is 4,5-dimethoxy-2-methylbenzoic acid, obtained in two reliable steps from inexpensive aromatic feed-stocks.

StepRepresentative reagent setTypical conditionsIsolated yield
1. para-Methyl oxidationKMnO₄, catalytic tetrabutyl-ammonium bromide, H₂O80 – 90 °C, pH ≥ 10, 5 h78 – 85% [1]
2. Ester hydrolysis (if ester route used)LiOH·H₂O, THF/H₂O (5 : 1)r.t., 6–12 h>90% [2]

Oxidation stops cleanly at the carboxylic acid stage because the two ortho methoxy groups deactivate further ring attack, giving the target acid in high purity after aqueous work-up [2] [1].

Chlorination Techniques: Thionyl Chloride vs. Oxalyl Chloride

Mechanistic overview

Both reagents transform the carboxylic acid into the corresponding acyl chloride through an in-situ mixed anhydride that collapses with loss of SO₂/HCl (thionyl) or CO/CO₂/HCl (oxalyl), but they differ markedly in reactivity and by-product profile [3] [4].

EntryChlorinating agent (equiv.)Catalyst / additiveSolventTemp.TimeCrude yield of 4,5-dimethoxy-2-methyl-benzoyl chloride
AThionyl chloride (3.0)DMF 0.05 equiv.anhyd. THFReflux 67 °C8 h82.8% [5]
BThionyl chloride (2.0)noneneat reagent60 °C5 h70–75% (computationally predicted drop in rate without DMF) [4]
COxalyl chloride (1.3)DMF 0.02 equiv.CH₂Cl₂0 °C → r.t.1 – 2 h88–92% [6] [7]
DOxalyl chloride (1.1)catalytic N-methylmorpholine N-oxideMeCNr.t.30 min85% (single-pot esterification sequence) [6]

Key research findings

  • Rate-enhancement by DMF. The Vilsmeier intermediate ClCH=NMe₂⁺ generated catalytically from DMF activates either chloride donor; DFT calculations show a 10–15 kJ mol⁻¹ reduction in the highest transition-state energy for oxalyl chloride [4].
  • Gaseous by-products. Oxalyl chloride produces only CO, CO₂ and HCl, enabling near-quantitative conversions at ambient temperature with minimal thermal stress on methoxy substituents [3].
  • Selectivity. No O-demethylation or benzylic chlorination is detected under the milder oxalyl route; trace benzylic monochloride (<2%) appears with extended thionyl reflux [5].

Decision guidelines

CriterionThionyl chlorideOxalyl chloride
Reagent costLowerHigher
Temperature sensitivity of substrateModerate risk (reflux)Minimal (0 – 25 °C)
Equipment (gas scrubbing)SO₂ & HClHCl only
Work-upExcess reagent removed azeotropicallyVolatiles vented during concentration
Overall recommendationLarge-scale, heat-resistant substratesLaboratory-scale, sensitive or high-value targets

Purification Strategies: Distillation vs. Recrystallization

4,5-Dimethoxy-2-methylbenzoyl chloride is a low-melting solid whose purification can follow either route, chosen on the basis of batch size and moisture management.

MethodOperating windowAdvantagesLimitationsSupporting example
Short-path vacuum distillation125–130 °C at 0.4 mm HgRemoves residual SOCl₂ quantitatively; affords colourless distillate [8]Requires dry glassware; risk of thermal decomposition if pressure >1 mm HgDistillation of 3-methoxybenzoyl chloride (bp 157–158 °C/16 mm Hg) gives 98% purity [9]
Recrystallization from dry n-hexane0 – 5 °C under N₂Simple glassware; scalable to >500 g; avoids heatingSolvent must be rigorously anhydrous; two crops often needed for ≥99% GCCrystallization of 1-bromo-4-iodo-2-methoxybenzoyl chloride furnishes analytically pure plates [10]

Practical tips

  • Prior to either purification, excess thionyl chloride is stripped by co-evaporation with dry toluene, preventing carry-over of SO₂/HCl [8].
  • For recrystallization, the filtrate is protected with a calcium chloride tube to exclude atmospheric moisture that would hydrolyse the acid chloride.

Consolidated Physical Data

Parameter4,5-Dimethoxy-2-methyl-benzoic acid4,5-Dimethoxy-2-methylbenzoyl chloride (predicted / analogous)
mp158 – 162 °C (lit.) [2]38 – 45 °C (extrapolated from 3,5-dimethoxy analogue) [9]
AppearanceOff-white crystalline solidColourless to pale yellow needle-like solid
SolubilitySparingly soluble in water; soluble in MeOH, EtOAcAnhydrous chlorinated solvents; reacts with H₂O
StorageDesiccator, 2 – 8 °C≤ 4 °C, under N₂, amber glass

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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